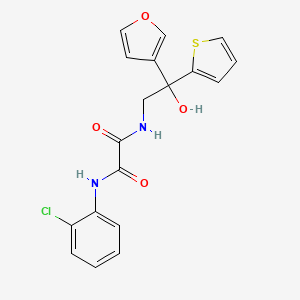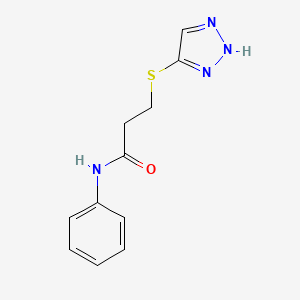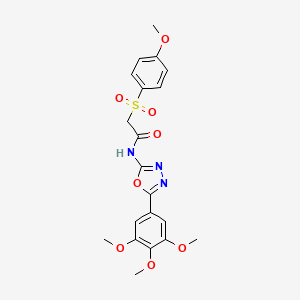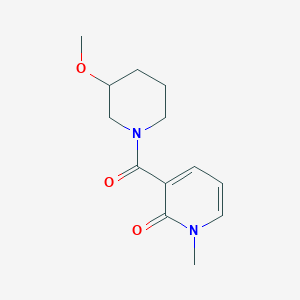![molecular formula C21H18FN5OS B2752029 2-[1-(2,4-二甲基苯基)吡唑并[3,4-d]嘧啶-4-基]硫醇-N-(4-氟苯基)乙酰胺 CAS No. 893926-07-3](/img/structure/B2752029.png)
2-[1-(2,4-二甲基苯基)吡唑并[3,4-d]嘧啶-4-基]硫醇-N-(4-氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Synthesis Analysis
The compound was synthesized as part of a new set of small molecules . Unfortunately, the specific synthesis process for this compound is not detailed in the available resources.科学研究应用
Cancer Research: Targeting CDK2 Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold, which is part of the compound’s structure, has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein associated with cancer cell proliferation . Research indicates that derivatives of this scaffold can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), suggesting that F1874-0945 could be explored for its anticancer properties.
Antibacterial Activity: Combating Resistant Strains
Compounds with the pyrazolo[3,4-d]pyrimidine moiety have shown antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . This suggests that F1874-0945 could be valuable in the development of new antibacterial agents, especially in an era of increasing antibiotic resistance.
Antimalarial and Antiparasitic Applications
The structural class to which F1874-0945 belongs has been explored for its potential in inhibiting Plasmodium falciparum, the parasite responsible for the most virulent form of malaria . This opens up avenues for the compound to be used in antimalarial drug development.
Enzyme Inhibition: Therapeutic Enzyme Targets
The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes, making it a candidate for the study of enzyme inhibition which is a crucial aspect of drug discovery for diseases like diabetes, Alzheimer’s, and others .
Molecular Probes: Diagnostic Imaging
Fluorescent properties of certain pyrazolo[3,4-d]pyrimidine derivatives make them suitable as molecular probes for diagnostic imaging . F1874-0945 could potentially be modified to serve as a probe for imaging in biomedical research.
Neurological Disorders: Neuroprotection and Neuroregeneration
Given the compound’s potential interaction with various biological pathways, it could be investigated for neuroprotective effects, which are essential in the treatment of neurodegenerative diseases .
Drug Delivery Systems: Enhancing Therapeutic Efficacy
The structural complexity of F1874-0945 allows for the possibility of it being used as a scaffold in drug delivery systems to enhance the efficacy and specificity of therapeutic agents .
Chemical Biology: Understanding Cellular Processes
As a tool in chemical biology, F1874-0945 could help elucidate cellular processes at the molecular level, contributing to our understanding of cell signaling, gene expression, and metabolic pathways .
作用机制
属性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-3-8-18(14(2)9-13)27-20-17(10-25-27)21(24-12-23-20)29-11-19(28)26-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOYISUNJOWOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2751947.png)
![2-[7-[(2,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2751948.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2751955.png)
![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)





![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2751969.png)